4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole (CMCBT) is a synthetic organic compound belonging to the triazole family. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. CMCBT has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and pesticides. It has also been used in the preparation of novel materials and catalysts. In addition, CMCBT has been found to have biological activities, such as antimicrobial and antifungal properties.
Scientific Research Applications
Synthesis and Cytostatic Activity
A study by De las Heras, Alonso, and Alonso (1979) described the synthesis of alkylating chloromethyl-, bromomethyl-, and iodomethyl-1,2,3-triazole derivatives from corresponding hydroxymethyl derivatives. These compounds demonstrated an inhibitory effect on the in vitro growth of HeLa cells, and some increased the life span of mice with tumors, indicating their potential in cancer research (De las Heras, Alonso, & Alonso, 1979).
Intermediate for Pesticides
Z. Ying (2004) discussed the preparation of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt as an important intermediate in pesticide production. This process involved hydroxymethylating 1H-1,2,4-triazole and subsequent reaction to form the hydrochloride salt, showcasing the compound's relevance in agricultural chemistry (Ying, 2004).
Synthesis of Energetic Salts
Wang, Gao, Ye, and Shreeve (2007) explored the synthesis of triazolyl-functionalized monocationic energetic salts by reacting 1-(chloromethyl)-1H-1,2,4-triazole with various compounds. This research highlights the compound's use in developing materials with potential applications in energy storage or explosives (Wang, Gao, Ye, & Shreeve, 2007).
Antibacterial and Anti-inflammatory Activities
El-Reedy and Soliman (2020) synthesized novel 1,2,4-triazoles and evaluated their antibacterial, antifungal, and anti-inflammatory properties. These compounds showed high activity against various bacterial and fungal strains, suggesting their potential in pharmaceutical development (El-Reedy & Soliman, 2020).
Pharmaceutical Applications
Ferreira et al. (2013) reviewed patents for various 1H-1,2,3-triazole derivatives, including those for anti-inflammatory, antimicrobial, and antitumoral activities. This underscores the compound's versatility in drug development and the pharmaceutical industry (Ferreira et al., 2013).
properties
IUPAC Name |
4-(chloromethyl)-1-(cyclobutylmethyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c9-4-8-6-12(11-10-8)5-7-2-1-3-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQZNUODIQWMAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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